2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
Introduction
Chemical Identity and Nomenclature of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
The compound’s systematic IUPAC name, 2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide , reflects its structural complexity. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₄S |
| Molecular Weight | 357.4 g/mol |
| CAS Registry Number | 332100-31-9 |
| SMILES | COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
| InChI Key | SYZIVBDQCBKMAG-UHFFFAOYSA-N |
Synonyms such as AKOS000564389 and AG-690/13507524 are used in pharmacological databases. The acetamide group at position 2 of the oxadiazole ring and the methoxy-substituted phenyl moiety distinguish it from related derivatives.
Structural Features and Electronic Properties
The molecule comprises three critical subunits (Fig. 1):
- 1,3,4-Oxadiazole Ring : A five-membered heterocycle with two nitrogen atoms, contributing to electron-deficient properties and π-π stacking capabilities.
- Thioether Bridge (-S-) : Links the oxadiazole ring to the acetamide group, enhancing conformational flexibility and sulfur-mediated interactions.
- Aromatic Substituents :
Electronic Properties
- Conjugation : Extended π-system across the oxadiazole and aromatic rings facilitates charge delocalization, critical for binding biological targets.
- Solubility : The hydroxyl group enhances aqueous solubility, while the methoxy and aromatic groups promote lipid membrane permeability.
| Structural Attribute | Role/Effect |
|---|---|
| Oxadiazole Ring | Electron-deficient core; stabilizes charge |
| Thioether Linkage | Flexibility; redox activity |
| 2-Hydroxyphenyl | Hydrogen bonding; acidity (pKa ~10) |
| 2-Methoxyphenyl Acetamide | Electron donation; steric bulk |
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O4S/c1-23-14-9-5-3-7-12(14)18-15(22)10-25-17-20-19-16(24-17)11-6-2-4-8-13(11)21/h2-9,21H,10H2,1H3,(H,18,22) |
InChI Key |
SYZIVBDQCBKMAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Oxadiazole Ring
The oxadiazole ring is synthesized by reacting hydrazides with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out in ethanol under reflux conditions:
- Dissolve hydrazide precursor in ethanol.
- Add solid KOH and reflux until complete dissolution.
- Slowly introduce CS₂ while maintaining room temperature.
- Continue refluxing for several hours, monitoring the reaction progress via thin-layer chromatography (TLC).
- Precipitate the product by adding cold distilled water and adjusting pH using dilute HCl (pH 5–6). Filter and dry the solid product.
Step 2: Thiol Group Introduction
To introduce the thiol functionality, ethyl bromoacetate is reacted with the oxadiazole derivative in dimethylformamide (DMF):
Step 3: Coupling with Acetamide Derivatives
The final step involves coupling the thiol-containing oxadiazole intermediate with N-(2-methoxyphenyl)acetamide:
- Dissolve the intermediate in methanol.
- Add hydrazine hydrate to facilitate coupling.
- Stir at room temperature for several hours while monitoring via TLC.
- Precipitate the final product by adding cold distilled water, filter, wash, and dry.
Reaction Conditions
| Step | Solvent | Catalyst/Base | Temperature | Monitoring Method | Yield (%) |
|---|---|---|---|---|---|
| Oxadiazole Formation | Ethanol | KOH | Reflux | TLC | ~86 |
| Thiol Group Introduction | Dimethylformamide | NaH | Room Temp | TLC | ~81 |
| Acetamide Coupling | Methanol | Hydrazine hydrate | Room Temp | TLC | ~83 |
Analytical Data
The synthesized compound can be characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy: To confirm functional groups such as -OH, -S-, and amide functionalities.
- Nuclear Magnetic Resonance (NMR): To verify structural integrity and identify chemical shifts corresponding to aromatic and heteroaromatic systems.
- Mass Spectrometry: To determine molecular weight and fragmentation patterns.
Challenges in Synthesis
The synthesis of this compound requires careful optimization due to:
- Sensitivity of thiol groups to oxidation.
- Difficulty in controlling side reactions during oxadiazole ring formation.
- Solubility issues during precipitation steps.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting their function. These interactions lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of the target compound with structurally analogous derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Substituent Effects on Activity :
- Halogens : Chlorine substituents (e.g., in Compound 14a) enhance cytotoxicity, likely due to increased electron-withdrawing effects and improved target binding .
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound may improve solubility and hydrogen-bonding interactions, while the methoxy group balances lipophilicity for membrane penetration .
- Heterocyclic Variations : Replacement of phenyl with furyl () reduces steric bulk but may decrease stability due to the furan ring’s susceptibility to oxidation.
Synthetic Methods :
- All analogs are synthesized via S-alkylation of mercapto-oxadiazoles with chloroacetamides. For example, Compound 14a is prepared by reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with N-(4-chlorophenyl)-2-chloroacetamide in acetone with K₂CO₃ .
Biological Activity Trends: Anticancer Potential: Electron-withdrawing groups (e.g., Cl in Compound 14a) correlate with higher potency, as seen in its IC₅₀ of 3.8 μM against A549 cells . The target compound’s hydroxyl and methoxy groups may modulate activity through dual hydrogen-bonding and lipophilic effects. Selectivity: Compound 154 shows 25-fold selectivity for cancer cells (A549) over noncancerous HEK cells, suggesting that substituent polarity influences target specificity .
Physicochemical Properties :
- Melting Points : Higher melting points are observed in compounds with rigid substituents (e.g., chlorophenyl in Compound 14a) compared to flexible groups (e.g., methoxyphenyl in the target compound) .
- Solubility : Hydroxyl groups improve aqueous solubility, whereas methoxy and chlorophenyl groups enhance lipid solubility, impacting bioavailability .
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